molecular formula C10H17NO6 B141566 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid CAS No. 137401-45-7

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid

Cat. No. B141566
M. Wt: 247.24 g/mol
InChI Key: JLNKUZUBBRTYOA-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” is a type of amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds similar to “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid” often involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in the compound can be deprotected under certain conditions. This process is crucial in peptide synthesis and other organic transformations .

Scientific Research Applications

Catalyst for N-tert-butoxycarbonylation of Amines

A study by Heydari et al. (2007) outlines the use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process involves the use of di-tert-butyl dicarbonate and is significant in peptide synthesis due to the resistance of N-tert-butoxycarbonyl amino acids to racemization. This method is noted for its efficiency and environmental friendliness (Heydari et al., 2007).

Formation of Oxoindole-Linked α-Alkoxy-β-amino Acid Derivatives

Ravikumar et al. (2015) described the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, including compounds involving 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. These derivatives have applications in studying the diastereoselectivity of chemical reactions, highlighting their potential in stereochemistry and molecular design (Ravikumar et al., 2015).

Use in Peptide Synthesis

Thalluri et al. (2013) discussed the synthesis and utility of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) in esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is related to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid in its function and highlights its significance in facilitating racemization-free reactions in peptide synthesis (Thalluri et al., 2013).

Synthesis of Neuroexcitant Analogues

Pajouhesh et al. (2000) reported the enantioselective synthesis of neuroexcitant analogues using derivatives similar to 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. These analogues have potential applications in neuroscience research and pharmacology, illustrating the broader utility of these compounds in medicinal chemistry (Pajouhesh et al., 2000).

Safety And Hazards

When handling chemicals like “2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid”, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation .

Future Directions

The use of Boc-protected amino acids in the synthesis of complex molecules is a promising area of research. Future studies may focus on developing more efficient synthesis methods and exploring new applications of these compounds .

properties

IUPAC Name

3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNKUZUBBRTYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451838
Record name Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid

CAS RN

137401-45-7
Record name Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,3-diethyl 2-{[(tert-butoxy)carbonyl]amino}propanedioate XCVI (2.22 g, 8 mmol) in a mixture of ethanol/water (45 mL/5 mL) was added KOH (0.45 g, 8 mmol) in water (3 mL) dropwise. The reaction mixture was stirred for 1.5 hours. The ethanol was evaporated and the residue was acidified to pH=2 by 2 M HCl and washed by DCM. The organic layer was washed with brine and dried over MgSO4. The solvent was evaporated to give 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxy-3-oxopropanoic acid XCVII as crystals (1.68 g, 6.8 mmol, 85% yield). 1H NMR (CDCl3) 1.31 (t, J=7 Hz, 3H), 1.41-1.45 (m, 9H), 4.23-4.31 9 m, 2H), 4.76 (d, J=4 Hz, 1H), 7.77 (d, J=4 Hz, 1H), 10.84 (brs, 1H); ESIMS found for C10H17NO6 m/z 248 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
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Citations

For This Compound
2
Citations
P Chaumont, J Baudoux, J Maddaluno… - The Journal of …, 2018 - ACS Publications
A straightforward synthetic pathway allowing the access to anti or syn 2-amino-1,3-diol scaffolds is presented. The strategy relies on a diastereoselective organocatalyzed …
Number of citations: 7 pubs.acs.org
M Hartmann, J Huber, JS Kramer… - Journal of medicinal …, 2021 - ACS Publications
Autophagy is the common name for a number of lysosome-based degradation pathways of cytosolic cargos. The key components of autophagy are members of Atg8 family proteins …
Number of citations: 17 pubs.acs.org

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